![molecular formula C21H39N7O12 B13723220 N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

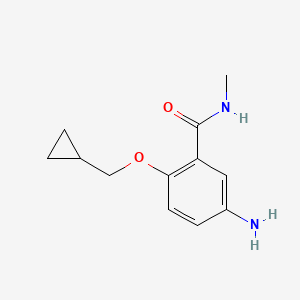

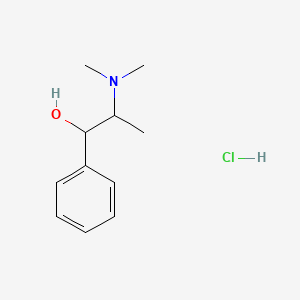

N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Streptomycin A is an antibiotic compound derived from the bacterium Streptomyces griseus. It was first discovered in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin A is notable for being the first antibiotic effective against tuberculosis and has since been used to treat a variety of bacterial infections, including those caused by Mycobacterium tuberculosis, Yersinia pestis, and Francisella tularensis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Streptomycin A is primarily produced through a biosynthetic process involving the bacterium Streptomyces griseus. The biosynthesis of Streptomycin A involves the conversion of glucose into the antibiotic through a series of enzymatic reactions . Approximately 28 enzymes participate in this conversion process .

Industrial Production Methods: Industrial production of Streptomycin A is typically carried out using submerged culture fermentation. The process involves the following steps :

Inoculum Production: Spores of are maintained as soil stocks or lyophilized in a carrier such as sterile skimmed milk. These spores are then transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum in flasks or inoculum tanks.

Fermentation: The production medium contains a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal). The medium is sterilized and fed into a stirred tank fermenter.

Recovery: The fermentation broth is acidified, filtered, and neutralized.

Analyse Chemischer Reaktionen

Types of Reactions: Streptomycin A undergoes various chemical reactions, including:

Oxidation: Streptomycin A can be oxidized to form dihydrostreptomycin, which has reduced toxicity.

Reduction: Reduction of Streptomycin A can lead to the formation of dihydrostreptomycin.

Substitution: Streptomycin A can undergo substitution reactions, particularly involving its hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Dihydrostreptomycin: Formed through the reduction of Streptomycin A.

Acetylated and Benzoylated Derivatives: Formed through substitution reactions involving hydroxyl and amino groups.

Wissenschaftliche Forschungsanwendungen

Streptomycin A has a wide range of scientific research applications, including:

Wirkmechanismus

Streptomycin A functions as a protein synthesis inhibitor. It binds irreversibly to the small 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit . This causes codon misreading, inhibition of protein synthesis, and ultimately bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

- Gentamycin

- Neomycin

- Kanamycin

- Tobramycin

Comparison: Streptomycin A is unique among aminoglycosides due to its specific effectiveness against Mycobacterium tuberculosis and its historical significance as the first antibiotic effective against tuberculosis . While other aminoglycosides like gentamycin, neomycin, kanamycin, and tobramycin also inhibit protein synthesis, they differ in their spectrum of activity, toxicity, and clinical applications .

Streptomycin A remains a vital antibiotic in the treatment of multi-drug resistant tuberculosis and other bacterial infections, highlighting its enduring importance in medicine and scientific research.

Eigenschaften

Molekularformel |

C21H39N7O12 |

|---|---|

Molekulargewicht |

581.6 g/mol |

IUPAC-Name |

2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |

InChI-Schlüssel |

UCSJYZPVAKXKNQ-VHDVJLRQSA-N |

Isomerische SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |

Kanonische SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-2-[(oxan-4-yl)methoxy]aniline](/img/structure/B13723162.png)

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)

![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)

![(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723211.png)